N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCREHJQUJHSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cell signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Tetrahydroquinoline Core
Position 1 Substitutions
- Furan-2-carbonyl (Target Compound): Provides moderate electron-withdrawing effects and planar geometry, which may influence binding to enzymes like NOS .
- Thiophene-2-carboximidamide (Compounds 68–71, ): Thiophene’s higher electron richness compared to furan could enhance π-π stacking interactions. These compounds showed ≥95% HPLC purity and were evaluated for NOS inhibition .
- Cyclohexanecarbonyl (Compound 10b, ): A non-aromatic substituent that increases hydrophobicity, possibly affecting blood-brain barrier penetration.
Position 6/7 Substitutions
- 3,4-Dimethylbenzamide (Target Compound): The methyl groups enhance steric bulk and lipophilicity, which may improve metabolic stability but reduce aqueous solubility.
- Thiophene-2-carboximidamide (Compounds 28–31, ): These derivatives demonstrated moderate to high yields (43–72%) and were tested for NOS selectivity.
- 4-(Trifluoromethoxy)benzamide (Compounds 10a–10b, ): The trifluoromethoxy group increases electronegativity and metabolic resistance, a common strategy in CNS drug design.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,4-dimethylbenzamide group (clogP ~3.5 estimated) increases lipophilicity compared to methoxy- or fluoro-substituted analogs (e.g., : clogP ~2.8) .
- Solubility : Polar substituents like sulfonamides () or morpholines () improve aqueous solubility but may reduce CNS penetration.
- Metabolic Stability : Methyl groups on the benzamide may slow CYP450-mediated oxidation, whereas furan rings are prone to metabolic epoxidation.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the furan-2-carbonyl and tetrahydroquinoline moieties, suggest various pharmacological applications. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C with a molecular weight of approximately 318.34 g/mol. The compound features a furan ring attached to a tetrahydroquinoline structure, which is further linked to a dimethylbenzamide group.
| Property | Value |
|---|---|
| Molecular Formula | C |
| Molecular Weight | 318.34 g/mol |
| Structural Features | Furan-2-carbonyl, Tetrahydroquinoline |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Initial studies indicate that this compound may act as an inhibitor of certain kinases, notably Spleen Tyrosine Kinase (SYK). This inhibition can disrupt kinase signaling pathways implicated in various diseases such as cancers and autoimmune disorders.
Biological Activities
Research has identified several biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- A study reported that derivatives of tetrahydroquinoline exhibited significant inhibition of cancer cell proliferation in vitro.
- Another investigation highlighted the antimicrobial properties of related furan-containing compounds against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[1-(furan-2-carbonyl)-tetrahydroquinoline] | Tetrahydroquinoline + furan | Moderate kinase inhibition |
| 3-Methoxy-N-benzoyltetrahydroquinoline | Tetrahydroquinoline + methoxy | Weak anti-inflammatory |
| Dimethoxybenzamide derivatives | Benzamide + dimethoxy groups | Varies widely |
Q & A
Q. Analytical techniques include :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroquinoline core appear as distinct multiplets at δ 6.4–7.2 ppm .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.
- HPLC : Purity ≥95% is standard, with retention times compared to reference standards .
Advanced: What strategies optimize reaction yields and purity in large-scale syntheses?
- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance furan-2-carbonyl coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products.
- In-line monitoring : TLC and real-time HPLC track reaction progress, enabling rapid adjustments .
Data-driven example : In analogous sulfonamide derivatives, yields increased from 52% to 72% by replacing LiAlH₄ with NaBH₄ in reductive amination steps .
Advanced: How does structural modification of the tetrahydroquinoline core influence biological activity?
Q. Key findings from related compounds :
- Substituent effects : The furan-2-carbonyl group enhances binding to enzymes like nNOS (IC₅₀ < 100 nM) by forming π-π interactions with hydrophobic pockets .
- Positional sensitivity : Modifications at the 6-position (e.g., replacing 3,4-dimethylbenzamide with thiophene-2-carboximidamide) reduce hERG channel inhibition (IC₅₀ > 30 μM), improving safety profiles .
Experimental validation : Radiolabeled assays (e.g., ³H-L-arginine conversion for nNOS inhibition) quantify activity .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Molecular dynamics simulations predict binding modes to targets like nNOS. For example, furan-2-carbonyl oxygen forms hydrogen bonds with Gln⁵⁷⁰ in the active site .
- ADMET profiling : Tools like SwissADME estimate logP (2.8–3.5) and bioavailability (>60% in optimized analogs) to prioritize candidates .
Case study : Lead optimization of a tetrahydroquinoline-based nNOS inhibitor improved oral bioavailability from 18% to 60% by introducing a methylaminoethyl side chain .
Advanced: How are conflicting data from biological assays resolved?
Q. Common scenarios and solutions :
- Discrepant IC₅₀ values : Reproducibility is tested across multiple assay formats (e.g., radioactive vs. fluorometric NOS assays) .
- Off-target effects : Selectivity panels (e.g., eNOS, iNOS isoforms) identify non-specific binding. For example, a 10-fold selectivity for nNOS over eNOS is considered acceptable .
- Artifact mitigation : Counter-screens with vehicle controls and orthogonal techniques (e.g., SPR for binding kinetics) validate results .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the amide bond.
- Solubility : DMSO stock solutions (10 mM) are stable for 6 months when aliquoted and frozen .
Advanced: What in vitro models are appropriate for evaluating this compound’s pharmacological potential?
- Cell-based assays :
- Cancer : MTT assays in HeLa or MCF-7 cells (IC₅₀ ~ 5–20 μM in similar compounds) .
- Neuroinflammation : LPS-stimulated microglial cells to assess NO production inhibition .
- Enzyme inhibition : Recombinant human NOS isoforms expressed in Sf9 cells for mechanistic studies .
Advanced: How are synthetic byproducts characterized and minimized?
- Byproduct identification : LC-MS/MS detects impurities (e.g., deacetylated intermediates).
- Process adjustments : Reducing reaction time from 24h to 12h decreases epimerization in the tetrahydroquinoline core .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid dermal exposure.
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
